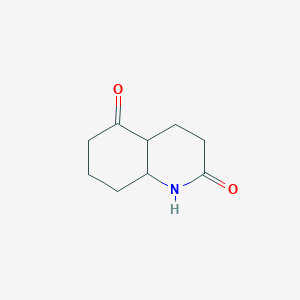

hexahydroquinoline-2,5(1H,3H)-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1,3,4,4a,6,7,8,8a-octahydroquinoline-2,5-dione |

InChI |

InChI=1S/C9H13NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h6-7H,1-5H2,(H,10,12) |

InChI Key |

HFEFQDQYSAAVJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CCC(=O)N2)C(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hexahydroquinoline 2,5 1h,3h Dione and Its Derivatives

Classical Multicomponent Reaction Approaches to Hexahydroquinoline-2,5(1H,3H)-dione Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. jofamericanscience.org This approach is characterized by high atom economy and efficiency, making it particularly suitable for the synthesis of compound libraries for high-throughput screening.

Hantzsch-Type Condensations for this compound Formation

The Hantzsch pyridine (B92270) synthesis, a classic MCR, has been adapted for the synthesis of hexahydroquinoline derivatives. wikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, often ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org In the context of this compound synthesis, a cyclic β-dicarbonyl compound, such as 1,3-cyclohexanedione (B196179) or dimedone, is used in place of one of the β-ketoester components.

The reaction of 4-(difluoromethoxy)benzaldehyde, substituted 1,3-cyclohexanedione derivatives, and various alkyl acetoacetates in the presence of ammonium acetate exemplifies a Hantzsch-type synthesis of hexahydroquinoline-3-carboxylates. nih.gov This method provides a versatile route to a range of substituted hexahydroquinoline cores. nih.gov The initial product of the Hantzsch reaction is a dihydropyridine (B1217469) derivative, which can be subsequently oxidized to the corresponding pyridine. wikipedia.org However, in the case of hexahydroquinolines, the fused saturated ring is retained.

| Reactants | Product | Key Features |

| Aldehyde, β-ketoester (2 equiv.), ammonium acetate | 1,4-Dihydropyridine (B1200194) derivative | Classical Hantzsch reaction wikipedia.org |

| Aldehyde, 1,3-cyclohexanedione, β-ketoester, ammonium acetate | Hexahydroquinoline-3-carboxylate derivative | Adaptation for hexahydroquinoline synthesis nih.gov |

Three- and Four-Component Reactions for this compound Derivatives

Beyond the classical Hantzsch approach, various three- and four-component reactions have been developed to access diverse this compound derivatives. These reactions often offer greater flexibility in the introduction of substituents.

A notable four-component reaction involves the condensation of an aromatic aldehyde, dimedone, a β-ketoester (like methyl acetoacetate (B1235776) or ethyl acetoacetate), and ammonium acetate. jofamericanscience.orgacademie-sciences.fr This one-pot synthesis efficiently yields highly substituted hexahydroquinoline derivatives. jofamericanscience.orgacademie-sciences.fr The reaction proceeds through a tandem sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps.

Another versatile three-component approach utilizes arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate to produce 5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acids. scirp.org This method is notable for proceeding under solvent-free conditions at room temperature. scirp.org

Furthermore, a one-pot, three-step microwave-assisted method has been developed for the synthesis of a library of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives from 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various cyanoacetamides. nih.gov

| Components | Product Type | Reaction Conditions |

| Aromatic aldehyde, dimedone, β-ketoester, ammonium acetate | Hexahydroquinoline-3-carboxylate | Triton X-100 in water, room temperature jofamericanscience.orgacademie-sciences.fr |

| Arylmethylidenepyruvic acids, 1,3-cyclohexanediones, ammonium acetate | 5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid | Solvent-free, room temperature scirp.org |

| 1,3-Cyclohexanediones, dimethylformamide dimethylacetal, cyanoacetamides | N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile | Microwave-assisted, one-pot, three-step nih.gov |

Green Chemistry Protocols for the Synthesis of this compound Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. This has led to the exploration of green chemistry protocols for the synthesis of this compound derivatives, focusing on the use of aqueous media, solvent-free conditions, microwave assistance, and catalyst-free approaches.

Aqueous Media and Solvent-Free Reaction Conditions

Water, as a solvent, offers significant environmental and economic advantages. Several methods for the synthesis of hexahydroquinoline derivatives have been successfully implemented in aqueous media. For instance, the four-component condensation of aldehydes, dimedone, methyl acetoacetate, and ammonium acetate can be carried out in an aqueous solution of Triton X-100, a non-ionic surfactant, at room temperature. jofamericanscience.orgacademie-sciences.fr This micellar catalysis provides a green and efficient route to the desired products.

A catalyst-free, one-pot, four-component tandem synthesis of hexahydroquinoline derivatives has been achieved in water using dimedone, ammonium acetate, aryl aldehydes, and malononitrile (B47326). researchgate.net In this protocol, the excess ammonium acetate serves as both a reactant and a catalyst. researchgate.net

Solvent-free conditions represent an even greener alternative, eliminating the need for any solvent. The three-component reaction of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate to form hexahydro-2-quinolinecarboxylic acids proceeds efficiently under solvent-free conditions at room temperature, highlighting the potential for waste reduction in organic synthesis. scirp.org

| Reaction | Green Conditions | Key Advantages |

| Four-component synthesis of hexahydroquinoline-3-carboxylates | Aqueous Triton X-100 | Mild conditions, high yields jofamericanscience.orgacademie-sciences.fr |

| Four-component synthesis of hexahydroquinolines | Water, excess ammonium acetate | Catalyst-free, high atom economy researchgate.net |

| Three-component synthesis of hexahydro-2-quinolinecarboxylic acids | Solvent-free, room temperature | Simple work-up, environmentally friendly scirp.org |

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of this compound derivatives.

A rapid, one-pot, three-step microwave-assisted method has been developed for creating a library of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives. nih.gov This efficient protocol utilizes 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various cyanacetamides. nih.gov The use of microwave irradiation significantly reduces the reaction time, making it a highly attractive method for combinatorial chemistry and drug discovery. nih.gov Furthermore, a catalyst-free, three-component synthesis of 2-anilinoquinolines from quinoline (B57606) N-oxides and aryldiazonium salts in acetonitrile (B52724) has been reported under microwave irradiation. nih.gov

| Reaction | Key Features | Advantages of Microwave Synthesis |

| One-pot, three-step synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitriles | Library generation from 1,3-cyclohexanediones, DMF-DMA, and cyanacetamides | Rapid reaction times, high efficiency nih.gov |

| Three-component synthesis of 2-anilinoquinolines | Catalyst-free, formation of two new C-N bonds | Accelerated reaction, potential for novel scaffolds nih.gov |

Catalyst-Free and Environmentally Benign Approaches for this compound Scaffolds

The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies reaction procedures, reduces costs, and avoids the use of potentially toxic and expensive catalysts. Several catalyst-free methods for the synthesis of hexahydroquinoline derivatives have been reported.

As previously mentioned, a one-pot, four-component tandem synthesis of hexahydroquinolines can be conducted in water without any external catalyst, relying on an excess of ammonium acetate to drive the reaction. researchgate.net This approach offers high atom economy and a simple work-up procedure. researchgate.net

Similarly, the three-component synthesis of 5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acids from arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate proceeds efficiently under solvent-free and catalyst-free conditions at room temperature. scirp.org This method stands out for its simplicity and environmentally friendly nature. scirp.org

Furthermore, a catalyst-free, three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile under microwave irradiation provides a rapid route to 2-anilinoquinolines. nih.gov In some cases, this reaction can also yield 3-hydroxyquinolines through a 1,3-shift of the oxygen atom. nih.gov

| Reaction | Conditions | Key Advantages |

| One-pot, four-component tandem synthesis | Water, excess ammonium acetate, 100 °C | No external catalyst, high atom economy, simple work-up researchgate.net |

| Three-component synthesis of hexahydro-2-quinolinecarboxylic acids | Solvent-free, room temperature | Environmentally benign, simple procedure scirp.org |

| Three-component synthesis of 2-anilinoquinolines | Acetonitrile, microwave irradiation | Rapid, catalyst-free, access to diverse quinolines nih.gov |

Catalytic Systems in this compound Synthesis

The synthesis of the hexahydroquinoline scaffold is often achieved through multi-component reactions, and the choice of catalyst is pivotal in determining the efficiency, selectivity, and environmental impact of the process.

Lewis Acid Catalysis (e.g., Bismuth Chloride, Zirconium Chloride)

Lewis acids are effective catalysts for the synthesis of hexahydroquinoline derivatives. Bismuth(III) chloride (BiCl₃), in particular, has been utilized as a mild, non-toxic, and inexpensive Lewis acid catalyst. scirp.orgscirp.orgresearchgate.netneuroquantology.comiwu.edu It facilitates multicomponent reactions, leading to the formation of substituted hexahydroimidazo[1,2-a]pyridines, a related class of nitrogen-containing heterocycles. scirp.orgscirp.orgresearchgate.netneuroquantology.comiwu.edu The use of BiCl₃ is advantageous due to the ease of workup and the avoidance of aqueous waste streams and chromatography. scirp.orgscirp.orgresearchgate.net

Zirconium(IV) chloride (ZrCl₄) is another notable Lewis acid catalyst employed in organic synthesis. It has proven to be highly efficient and reusable for the acetylation of various functional groups, a common transformation in the synthesis of complex molecules. researchgate.net Its mild nature allows for chemoselective reactions without causing unwanted side reactions like dehydration or rearrangement, making it suitable for the synthesis of sensitive compounds. researchgate.net

A study on the BiCl₃-catalyzed multicomponent synthesis of hexahydroimidazo[1,2-a]pyridines demonstrated excellent yields for a variety of substituted products. The reaction of an aldehyde, a ketone, and 1,2-diaminoethane in the presence of BiCl₃ in methanol (B129727) at 60°C yielded the desired products in high yields. scirp.orgscirp.orgresearchgate.net

Table 1: Bismuth(III) Chloride Catalyzed Synthesis of Hexahydroimidazo[1,2-a]pyridines

| Entry | Aldehyde | Ketone | Product | Yield (%) |

|---|---|---|---|---|

| a | Benzaldehyde | 4-Bromoacetophenone | 2-(4-bromophenyl)-1-phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine | 95 |

| b | 4-Chlorobenzaldehyde | 4-Bromoacetophenone | 1-(4-chlorophenyl)-2-(4-bromophenyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine | 96 |

| c | 4-Methoxybenzaldehyde | 4-Bromoacetophenone | 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine | 94 |

| d | 4-Nitrobenzaldehyde | 4-Bromoacetophenone | 2-(4-bromophenyl)-1-(4-nitrophenyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine | 92 |

Data sourced from Haskin et al. (2021). scirp.orgscirp.orgresearchgate.net

Bronsted Acid and Base Catalysis (e.g., Methanesulfonic acid, Triethylamine)

Brønsted acids and bases are also widely used to catalyze the synthesis of hexahydroquinoline derivatives. Methanesulfonic acid (CH₃SO₃H) is a strong, biodegradable, and inexpensive Brønsted acid that has been shown to be an efficient catalyst for various organic transformations, including the synthesis of chalcones, which are precursors for flavonoids. Its use often leads to high yields, short reaction times, and straightforward workup procedures.

Ionic liquids with acidic functionalities, such as sulfonic acid functionalized pyridinium (B92312) chloride, serve as efficient and reusable Brønsted acid catalysts for the one-pot, multi-component synthesis of hexahydroquinolines under solvent-free conditions. cjcatal.com Similarly, [H₂-DABCO][HSO₄]₂ ionic liquid has been reported as a green and effective catalyst for the synthesis of hexahydroquinoline derivatives at room temperature, affording excellent yields in short reaction times. nih.gov

Brønsted acid catalysis has also been instrumental in the development of asymmetric syntheses. For instance, chiral Brønsted acids have been used to catalyze the enantioselective intramolecular Michael addition to produce 2-aryl-substituted 2,3-dihydroquinolin-4-ones with good enantioselectivities. researchgate.net Furthermore, the combination of a Brønsted acid like bis(trifluoromethane)sulfonimide (Tf₂NH) with a reducing agent can lead to the diastereoselective synthesis of substituted isoindolines. rsc.org

Supramolecular and Biopolymer-Based Catalysis

Recent advancements have seen the emergence of supramolecular and biopolymer-based catalytic systems. These novel catalysts offer advantages such as environmental friendliness and the ability to perform reactions in aqueous media. For example, a biopolymer-based catalyst prepared from agar (B569324) and piperazine (B1678402) has been developed for the multicomponent synthesis of N-aryl-4-aryl-substituted dihydropyridines. mdpi.com This heterogeneous catalyst can be easily recovered and reused. mdpi.com

Another green approach involves the use of surfactants like Triton X-100 in water to form micelles, which act as nanoreactors for the four-component synthesis of hexahydroquinoline derivatives. jofamericanscience.org This method proceeds at room temperature and avoids the use of hazardous organic solvents. jofamericanscience.org

Advanced and Chiral Synthetic Strategies for this compound Derivatives

Beyond simple catalytic systems, more sophisticated strategies are employed to control the stereochemistry and build the complex architecture of hexahydroquinoline derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral hexahydroquinoline derivatives is of significant interest due to the potential for enantiomer-specific biological activity. Asymmetric catalysis using chiral Brønsted acids has emerged as a powerful tool for this purpose. researchgate.netnih.gov For example, a chiral Brønsted acid-catalyzed dearomatization reaction of phenol-tethered homopropargyl amines has been developed to synthesize chiral fused polycyclic enones with excellent diastereoselectivities and enantioselectivities. nih.gov

Another approach to stereoselective synthesis involves the acidic cyclization of chiral precursors. The stereoselective synthesis of 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans, a structural motif present in some natural products, has been achieved through the acidic cyclization of a 5-alkene-1,2,4-triol derivative obtained from the microbial oxidation of bromobenzene. nih.gov This demonstrates the potential of combining biocatalysis with chemical methods to achieve high stereoselectivity.

Sequential and Tandem Reaction Sequences for this compound Synthesis

Sequential and tandem (or domino) reactions offer an efficient way to construct complex molecules like hexahydroquinolines in a single pot by combining multiple bond-forming events. These processes are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

A one-pot, four-component sequential synthesis of hexahydroquinoline derivatives has been reported in aqueous media. researchgate.net This method proceeds via an enaminone intermediate and utilizes an excess of ammonium acetate as both a reagent and a catalyst, eliminating the need for an external catalyst. researchgate.netresearchgate.net The reaction of dimedone, ammonium acetate, an aryl aldehyde, and malononitrile in water at 100°C provides the desired hexahydroquinoline derivatives. researchgate.net

Tandem protocols using ionic liquid catalysts have also been developed. For instance, the [H₂-DABCO][HSO₄]₂ ionic liquid catalyzes a one-pot multicomponent reaction of 1,3-dicarbonyls, malononitrile, ammonium acetate, and various aldehydes in ethanol (B145695) at room temperature to give excellent yields of hexahydroquinolines. nih.gov The postulated mechanism involves the ionic liquid activating the reactants through hydrogen bonding, facilitating a Knoevenagel condensation followed by the formation of an enamine and subsequent cyclization. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bismuth Chloride |

| Zirconium Chloride |

| Methanesulfonic acid |

| Triethylamine |

| [H₂-DABCO][HSO₄]₂ |

| Agar |

| Piperazine |

| Triton X-100 |

| Bis(trifluoromethane)sulfonimide |

| Benzaldehyde |

| 4-Bromoacetophenone |

| 1,2-diaminoethane |

| 4-Chlorobenzaldehyde |

| 4-Methoxybenzaldehyde |

| 4-Nitrobenzaldehyde |

| Dimedone |

| Malononitrile |

| Ammonium acetate |

| Ethanol |

| Methanol |

| 2-(4-bromophenyl)-1-phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine |

| 1-(4-chlorophenyl)-2-(4-bromophenyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine |

| 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine |

| 2-(4-bromophenyl)-1-(4-nitrophenyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine |

| 2-aryl-substituted 2,3-dihydroquinolin-4-ones |

| 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans |

| N-aryl-4-aryl-substituted dihydropyridines |

| Chalcones |

| Flavonoids |

| Isoindolines |

Mechanistic Investigations of Hexahydroquinoline 2,5 1h,3h Dione Formation Reactions

Proposed Reaction Pathways for Multicomponent Synthesis

The formation of the hexahydroquinoline framework through MCRs is believed to proceed via a domino sequence of reactions, where subsequent transformations occur in a single pot without the need to isolate intermediates. researchgate.net The exact pathway can be influenced by catalysts and reaction conditions, but a general mechanism has been postulated based on well-established organic reactions. nih.govacs.org

One proposed pathway begins with the ionic liquid-catalyzed activation of the aldehyde's carbonyl group through hydrogen bonding. This activation facilitates a Knoevenagel condensation with an active methylene (B1212753) compound. Concurrently, the 1,3-dicarbonyl component reacts with the ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) to form a crucial enamine intermediate. The final product is then formed through a series of subsequent addition and cyclization steps. nih.govacs.org

The initial key steps in the multicomponent synthesis of hexahydroquinolines involve the formation of two critical intermediates through Knoevenagel condensation and Michael addition.

The Knoevenagel condensation is an organic reaction where a nucleophilic addition of an active hydrogen compound to a carbonyl group occurs, followed by a dehydration reaction to yield an α,β-unsaturated product. In this synthesis, an aldehyde reacts with an active methylene compound, such as malononitrile (B47326) or ethyl acetoacetate (B1235776), to form a highly electrophilic Knoevenagel adduct (a C=C double bond conjugated with electron-withdrawing groups). nih.govnih.gov

The second crucial intermediate is an enamine , formed from the reaction between a β-dicarbonyl compound (e.g., dimedone or 1,3-cyclohexanedione) and the nitrogen source, ammonium acetate (B1210297). researchgate.netnih.gov This enamine is electron-rich and acts as the nucleophile in the subsequent step.

A Michael addition (or 1,4-conjugate addition) then takes place where the enamine intermediate attacks the electrophilic Knoevenagel adduct. This C-C bond-forming reaction connects the two fragments and creates a larger, acyclic intermediate poised for the final ring-closing steps. nih.gov

Following the Michael addition, the newly formed open-chain intermediate undergoes a series of intramolecular cyclization and dehydration/rearrangement steps to yield the final hexahydroquinoline ring system. nih.gov

The process involves an intramolecular nucleophilic attack from the nitrogen atom of the enamine moiety onto one of the carbonyl groups of the original dicarbonyl compound. This is followed by a cyclization and a dehydration step, which leads to the formation of the heterocyclic ring. This sequence ultimately yields the thermodynamically stable hexahydroquinoline-2,5(1H,3H)-dione derivative. nih.gov The entire sequence is a prime example of a domino reaction, efficiently constructing a complex heterocyclic structure from simple starting materials in a single operation.

Kinetic and Thermodynamic Studies of this compound Synthesis

While extensive synthetic applications exist, detailed experimental kinetic and thermodynamic studies on the formation of this compound are not widely reported in the reviewed literature. However, computational studies using Density Functional Theory (DFT) have provided insights into the energetics of the key reaction steps.

One such study investigated the role of an ionic liquid catalyst in the synthesis and compared the activation free energies for the competing Knoevenagel condensation and Michael addition pathways. The findings indicate that the Michael addition has a significantly lower activation barrier than the Knoevenagel condensation, both in the gas phase and in the ionic liquid solution phase. This suggests the Michael addition is a more favorable process once the Knoevenagel adduct is formed. The final cyclization step was found to have a negligible energy barrier.

| Reaction Step | Phase | Activation Free Energy (kcal/mol) |

| Knoevenagel Condensation | Gas Phase | 45 |

| Michael Addition | Gas Phase | 13 |

| Knoevenagel Condensation | Ionic Liquid | +24 |

| Michael Addition | Ionic Liquid | +12 |

| Cyclization | - | ~0 |

| Table 1: Computationally determined activation free energies for key steps in hexahydroquinoline synthesis. Data sourced from a DFT study. researchgate.net |

These computational findings provide a quantitative basis for the proposed reaction mechanisms, highlighting the relative ease of the Michael and cyclization steps compared to the initial Knoevenagel condensation.

Characterization of Reaction Intermediates in this compound Pathways

The reaction pathways for the formation of hexahydroquinoline-2,5(1H,3H)-diones involve several transient species, such as Knoevenagel adducts, enamines, and Michael adducts. researchgate.netnih.gov While these intermediates are consistently proposed in mechanistic schemes, their experimental isolation and spectroscopic characterization are not detailed in the surveyed scientific literature. The intermediates are typically transient and react quickly under the reaction conditions to form the final, more stable heterocyclic product.

The structures of the final products, which are routinely and thoroughly characterized using methods like FT-IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). nih.govtubitak.gov.tr

The logical sequence of well-established chemical transformations (Knoevenagel, Michael, cyclization) that connect the starting materials to the observed product. nih.gov

Computational studies that support the feasibility of the proposed pathway, as seen in the kinetic data. researchgate.net

Therefore, while intermediates are a cornerstone of the mechanistic understanding, their characterization remains an area for potential future investigation to provide direct experimental evidence for the proposed pathways.

Computational and Theoretical Studies of Hexahydroquinoline 2,5 1h,3h Dione

Molecular Modeling and Dynamics Simulations for Hexahydroquinoline-2,5(1H,3H)-dione Systems

Molecular modeling and dynamics simulations are powerful computational techniques used to explore the conformational flexibility and intermolecular interactions of molecules. These methods provide a dynamic picture of molecular behavior, which is crucial for understanding their biological activity.

Conformational Analysis and Energy Landscapes

The hexahydroquinoline ring system possesses considerable conformational flexibility due to the saturated cyclohexane (B81311) ring fused to the dihydropyridine (B1217469) ring. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them.

For this compound, the presence of the two carbonyl groups and the secondary amine in the heterocyclic ring will significantly influence the conformational preferences. Theoretical calculations can map the potential energy surface, revealing the low-energy conformations and the transition states that connect them. This energy landscape is critical for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy state in solution.

Intermolecular Interactions in Solution and Solid State

The nature and strength of intermolecular interactions are fundamental to the physicochemical properties and biological activity of this compound. In the solid state, these interactions dictate the crystal packing, while in solution, they govern solubility and interactions with solvent molecules.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures. For a related brominated hexahydroquinoline derivative, this analysis revealed that the crystal packing is dominated by H···H, O···H/H···O, and Br···H/H···Br interactions. researchgate.net The presence of the carbonyl and N-H groups in this compound suggests that hydrogen bonding will be a primary intermolecular force.

Molecular dynamics simulations can provide a detailed picture of these interactions in a solvated environment. For instance, simulations of 5-oxo-hexahydroquinoline derivatives in complex with human P-glycoprotein (P-gp) have shown the formation of multiple hydrogen bonds with specific amino acid residues, such as Serine, Threonine, and Arginine. researchgate.net These simulations highlight the importance of specific intermolecular interactions for biological activity.

Quantum Chemical Calculations of this compound (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are invaluable for elucidating properties that are difficult to probe experimentally.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure of a molecule is intimately linked to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com

For a synthesized hexahydroquinoline derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energies to be -6.11 eV and -1.25 eV, respectively, resulting in a band gap of 4.86 eV. researchgate.net This relatively large band gap suggests high stability and resistance to oxidation-reduction reactions. researchgate.net The distribution of the HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 1: Frontier Molecular Orbital Energies of a Hexahydroquinoline Derivative This interactive table provides the calculated HOMO, LUMO, and band gap energies for a representative hexahydroquinoline derivative.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.11 |

| LUMO | -1.25 |

Energetic Profiles of Reaction Pathways

DFT calculations are instrumental in mapping the energetic profiles of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction mechanisms.

For example, the tautomerization mechanisms of quinoline (B57606) derivatives have been investigated using DFT. nih.gov These studies calculate the energy barriers for the interconversion between different tautomeric forms, such as keto and enol forms, and can determine the most stable tautomer in different environments (gas phase or solution). nih.gov

Similarly, DFT has been used to study the mechanism of 1,3-dipolar cycloaddition reactions, which are important for the synthesis of heterocyclic compounds. mdpi.com By calculating the activation energies for different regioisomeric pathways, the observed selectivity of the reaction can be explained. mdpi.com For this compound, DFT could be employed to investigate the energetics of its synthesis, for instance, through the Hantzsch synthesis, or to explore potential metabolic pathways.

Theoretical Structure-Activity Relationship (SAR) Derivations for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Theoretical SAR, often in the form of Quantitative Structure-Activity Relationships (QSAR), uses computational descriptors to build mathematical models that can predict the activity of new, unsynthesized compounds. researchgate.net

For a series of hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide derivatives, SAR studies evaluated the impact of ring size, absolute stereochemistry, and aromatic substitution on their activity as K(ATP) channel openers. nih.gov These studies revealed that specific substitutions at particular positions on the hexahydroquinoline core were crucial for potency and selectivity. nih.gov

In another study on 5-oxo-hexahydroquinoline derivatives as P-gp-mediated multidrug resistance reversal agents, it was found that compounds with a 2-nitrophenyl group at the C4 position and a 4-chlorophenyl carboxamide at the C3 position exhibited the highest activity. researchgate.net Molecular modeling studies of a particularly active derivative showed that it formed numerous hydrogen bonds with key residues in the active site of P-gp. researchgate.net

These examples demonstrate how theoretical SAR, in conjunction with molecular modeling, can elucidate the key structural features required for a desired biological effect. For this compound, such studies would involve synthesizing a library of derivatives with systematic modifications to the core structure and then correlating their activities with calculated molecular descriptors like lipophilicity (LogP), electronic parameters, and steric properties.

Investigation of Tautomeric Forms of this compound

Based on a comprehensive review of available scientific literature, specific computational studies focusing exclusively on the tautomeric forms of this compound have not been reported. Consequently, detailed research findings and quantitative data regarding its tautomeric equilibrium are not available.

However, the structural features of this compound allow for a theoretical discussion of its potential tautomerism and the computational methods used to study such phenomena in analogous molecules. Tautomerism is a chemical equilibrium where isomers, known as tautomers, readily interconvert, most commonly through the migration of a proton.

The this compound structure contains both a ketone and an amide (specifically, a lactam) functional group, making two types of tautomerism theoretically possible:

Keto-Enol Tautomerism: The ketone group at the C-5 position can equilibrate with its corresponding enol form. This process involves the formal migration of a proton from a carbon adjacent to the carbonyl group (α-carbon) to the carbonyl oxygen, resulting in a hydroxyl group and a C=C double bond.

Amide-Imidol Tautomerism: The lactam ring contains an amide group. This group can undergo tautomerization to its imidol form, where the proton from the nitrogen atom moves to the carbonyl oxygen at the C-2 position. This creates a hydroxyl group and a carbon-nitrogen double bond (C=N).

The relative stability and prevalence of these different tautomeric forms depend on several factors, including intramolecular hydrogen bonding, resonance stabilization, and the polarity of the surrounding environment (solvent).

Computational Methodologies for Tautomer Analysis

To predict the most stable tautomer and quantify the equilibrium, computational chemistry provides powerful tools, with Density Functional Theory (DFT) being a widely used method. researchgate.net Research on other heterocyclic dione (B5365651) systems, such as 1,3,5-triazin-2,4(1H,3H)-dione, demonstrates a standard approach to these investigations. researchgate.netresearchgate.net

A computational study on this compound would typically involve:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure for the primary dione form and all its possible tautomers.

Energy Calculation: Determining the Gibbs free energy for each optimized tautomer. The form with the lowest free energy is considered the most stable and therefore the most abundant at equilibrium.

Solvent Modeling: The relative stability of tautomers can change dramatically in different solvents. nih.gov Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent environment on the tautomeric equilibrium. mdpi.com Studies on related compounds have shown that intermolecular hydrogen bonds with solvent molecules can compete with and overcome the stabilizing effects of intramolecular hydrogen bonds present in some tautomers. mdpi.com

While specific data for this compound is unavailable, studies on similar cyclic diketones often find the diketo form to be the most stable. researchgate.net However, factors like conjugation or the formation of a quasi-aromatic ring via intramolecular hydrogen bonding can favor an enol tautomer. nih.govyoutube.com A thorough computational analysis would be required to determine the specific tautomeric preferences of this compound.

Spectroscopic Characterization Principles and Advanced Analytical Techniques for Hexahydroquinoline 2,5 1h,3h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including hexahydroquinoline-2,5(1H,3H)-dione derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy: Proton NMR is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For this compound derivatives, characteristic signals are observed. For instance, the proton of the N-H group typically appears as a singlet around δ 9.0-9.2 ppm. nih.gov The proton at position 4 of the quinoline (B57606) ring (H4) also gives a singlet, generally found around δ 4.8-4.9 ppm. nih.gov Protons of methyl groups, such as the one at position 2 (2-CH₃), resonate as a singlet around δ 2.2-2.3 ppm. nih.gov The protons on the cyclohexanedione ring (H6, H7, and H8) exhibit multiplets in the range of δ 1.7-2.5 ppm. nih.gov Aromatic protons from substituted phenyl groups appear in the δ 6.9-7.2 ppm region, with their splitting patterns providing information about the substitution pattern. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. In this compound derivatives, the carbonyl carbons (C=O) of the ester and ketone groups are readily identified by their characteristic downfield shifts. The ester carbonyl carbon typically resonates around δ 167 ppm, while the ketone carbonyl carbon appears further downfield at approximately δ 194-200 ppm. nih.gov The carbon at position 2 (C-2) of the quinoline ring, bearing a methyl group, is observed around δ 145-150 ppm. nih.gov The carbons of the cyclohexanedione ring (C-6, C-7, C-8) and the carbon at position 4 (C-4) appear at distinct chemical shifts, which can be assigned using two-dimensional NMR techniques like HSQC and HMBC. nih.govresearchgate.net

Unusual concentration-dependent chemical shift changes in the ¹H-NMR spectra of quinoline derivatives have been observed, which are attributed to dipole-dipole and π-π stacking interactions between molecules in solution. uncw.edu

Interactive Data Table: Representative NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | 9.14 (s, 1H) | - |

| H4 | 4.87 (s, 1H) | 35.6 |

| 2-CH₃ | 2.28 (s, 3H) | 18.7 |

| 6-CH₃ | 0.90 (s, 3H), 0.98 (s, 3H) | 24.5, 25.5 |

| H7 | 1.71-1.72 (m, 2H) | - |

| H8 | 2.50-2.52 (m, 2H) | 23.3 |

| Ar-H | 6.98 (d, 2H), 7.15 (d, 2H) | 114.8, 129.0 |

| OCHF₂ | 7.13 (t, 1H) | 116.9, 118.7, 118.9 |

| COOCH₃ | 3.54 (s, 3H) | 51.1 |

| C=O (ester) | - | 167.7 |

| C=O (ketone) | - | 199.9 |

| C2 | - | 145.9 |

| C3 | - | 103.0 |

| C4a | - | 109.5 |

| C8a | - | 149.3 |

Data based on Methyl 4-(4-(difluoromethoxy)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. nih.gov

Infrared (IR) Spectroscopy Principles for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netmdpi.comscispace.com It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For this compound derivatives, the IR spectrum provides clear evidence for key functional groups. A prominent absorption band is observed in the region of 3186-3302 cm⁻¹ corresponding to the N-H stretching vibration. nih.gov The presence of two carbonyl groups, a ketone and an ester, gives rise to strong absorption bands. The C=O stretching vibration of the ester group typically appears in the range of 1674-1733 cm⁻¹, while the ketone C=O stretching is observed at a slightly lower frequency, around 1643-1651 cm⁻¹. nih.gov Aromatic and aliphatic C-H stretching vibrations are also visible, typically in the ranges of 3071-3077 cm⁻¹ and 2931-2987 cm⁻¹, respectively. nih.gov

In some cases, the number and position of carbonyl bands in the IR spectrum can help distinguish between isomers. For example, in 5,8-quinolinedione (B78156) derivatives, two separate C=O vibration peaks are observed, whereas 5,8-isoquinolinedione derivatives show only one peak in this region. researchgate.netmdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies for a this compound Derivative

| Functional Group | Absorption Range (cm⁻¹) |

| N-H stretching | 3186 - 3302 |

| Aromatic C-H stretching | 3071 - 3077 |

| Aliphatic C-H stretching | 2931 - 2987 |

| C=O stretching (ester) | 1674 - 1733 |

| C=O stretching (ketone) | 1643 - 1651 |

Data compiled from various hexahydroquinoline-3-carboxylate derivatives. nih.gov

Mass Spectrometry (MS) Principles for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the analysis of this compound derivatives, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) coupled with a time-of-flight (Q-TOF) analyzer is commonly employed. nih.gov This provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. The molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized compound. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragments can be used to piece together the original structure.

X-ray Crystallography Principles for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically transformed into a detailed model of the crystal structure.

For this compound derivatives, X-ray crystallography has revealed common structural features. These include a flat-boat conformation of the 1,4-dihydropyridine (B1200194) ring and an envelope conformation of the fused cyclohexanone (B45756) ring. nih.govnih.gov The substituted phenyl group typically occupies a pseudo-axial position. nih.govnih.gov

Hirshfeld Surface Analysis Principles for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron density of a given molecule is dominant. The Hirshfeld surface is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules. mdpi.com

For this compound derivatives, Hirshfeld surface analysis has shown that H···H contacts are the most significant contributors to the crystal packing, followed by O···H/H···O and C···H/H···C interactions. nih.goviucr.org This technique also helps to visualize specific interactions like N-H···O hydrogen bonds and σ–π interactions. nih.govnih.gov

Hexahydroquinoline 2,5 1h,3h Dione As a Versatile Synthetic Building Block

Derivatization Strategies of the Hexahydroquinoline-2,5(1H,3H)-dione Core

The derivatization of the this compound scaffold is primarily achieved through multicomponent reactions, most notably the Hantzsch synthesis. This approach allows for the one-pot construction of the core with simultaneous introduction of various substituents at key positions. clockss.orgtnstate.edu

The typical this compound structure features a secondary amine (N-1) and several reactive carbon centers that are targets for functionalization. The classic Hantzsch reaction, involving an aldehyde, a β-ketoester, and a cyclic 1,3-dione with an ammonia (B1221849) source, provides inherent functionalization. nih.gov

Nitrogen Center (N-1): In many synthetic protocols, the nitrogen at the 1-position remains an unsubstituted -NH- group, which can be important for biological activity, mimicking the structure of 1,4-DHPs. clockss.org This proton can participate in hydrogen bonding, a key interaction in many biological systems.

Carbon Centers:

C-2 and C-6: These positions are typically substituted with alkyl groups, such as methyl groups, derived from the chosen β-ketoester and/or the cyclic dione (B5365651) (e.g., dimedone). nih.gov

C-3: This position is commonly functionalized with an ester or carboxamide group, originating from the β-ketoester or a β-ketoamide starting material. For instance, using different acetoacetate (B1235776) esters allows for the introduction of varied alkyl ester groups (e.g., methyl, ethyl, tert-butyl). clockss.org

C-4: The C-4 position is the most common site for introducing diversity. An aryl or heteroaryl substituent is installed at this position by selecting the corresponding aldehyde in the Hantzsch reaction. nih.govtnstate.edu

C-7: Modifications on the cyclohexanone (B45756) ring, such as the use of 5-(trifluoromethyl)-1,3-cyclohexanedione, lead to functionalization at the C-7 position. tnstate.edu

The strategic choice of these initial building blocks in a multicomponent reaction allows for the creation of a large library of derivatives with tailored functionalities at specific carbon centers.

The introduction of aromatic and heteroaromatic rings, particularly at the C-4 position, is a cornerstone of derivatization strategy, profoundly influencing the pharmacological profile of the resulting molecules. This is readily achieved by varying the aldehyde component in the Hantzsch synthesis. clockss.orgnih.gov

A wide array of substituted aryl aldehydes has been successfully employed, including those with both electron-donating and electron-withdrawing groups. Examples include:

4-(Difluoromethoxy)phenyl groups. clockss.org

Phenyl groups with chloro, bromo, nitro, and methoxy (B1213986) substituents. nih.govtnstate.edu

More complex aromatic systems like naphthalen-1-yl groups. nih.gov

Furthermore, heteroaryl moieties can be incorporated. Research has demonstrated the synthesis of hexahydroquinoline-3-carboxamides where a thiazole (B1198619) ring is part of the amide substituent at the C-3 position. tnstate.edu For example, compounds like 4-(2,4-Dichlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide have been synthesized, combining an aryl group at C-4 with a heteroaryl-containing side chain at C-3. tnstate.edu

| Compound ID | C4-Substituent | C3-Substituent | Key Features | Reference |

| 1a | 4-(Difluoromethoxy)phenyl | Methyl carboxylate | Aryl group with fluorine motif | clockss.org |

| 5a | Phenyl | Methyl carboxylate | Unsubstituted C4-phenyl ring | nih.gov |

| 5c | 2-Bromophenyl | Methyl carboxylate | Electron-withdrawing bromo group | nih.gov |

| 5n | Naphthalen-1-yl | Methyl carboxylate | Extended aromatic system | nih.gov |

| A1 | 2,4-Dichlorophenyl | N-(2-methylthiazol-4-yl)carboxamide | Dihalo-substituted aryl group and heteroaryl side-chain | tnstate.edu |

| A4 | 3,4,5-Trimethoxyphenyl | N-(2-methylthiazol-4-yl)carboxamide | Poly-methoxylated aryl group | tnstate.edu |

Construction of Fused and Spirocyclic Systems Incorporating this compound Scaffolds

The reactivity of the this compound core extends beyond simple substitution, enabling its use as a foundation for constructing more complex, rigid polycyclic systems. These include fused and spirocyclic structures, which are of great interest in drug discovery for their ability to explore three-dimensional chemical space.

Fused Systems: A prominent example of creating fused systems is the synthesis of hexahydroacridinediones . These tricyclic structures are formed via a modified Hantzsch-type reaction where two equivalents of a cyclic 1,3-dione (like 5-trifluoromethyl-1,3-cyclohexanedione) react with one equivalent of an aromatic aldehyde and an ammonium (B1175870) source. tnstate.edu This reaction effectively fuses a second cyclohexanone ring onto the hexahydroquinoline core, resulting in a 3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivative. This strategy provides a direct route to rigid, fused polycycles from simple precursors. tnstate.edu

Spirocyclic Systems: The hexahydroquinoline scaffold is also a valuable precursor for spirocycles. A novel series of spirocyclic 2-oxindole derivatives has been prepared starting from β-enaminones, which are key intermediates in the synthesis of hexahydroquinolines. clockss.org The reaction involves a Michael addition of the β-enaminone to a 3-cyanomethylidene-2-oxindole. This is followed by an intramolecular cyclization and tautomerization to yield a complex spiro-compound where the C-4 of the hexahydroquinoline ring is the spiro-center, linked to the C-3 position of an oxindole (B195798) ring. clockss.org This approach effectively merges the hexahydroquinoline and oxindole scaffolds, both of which are known pharmacophores. clockss.org

| System Type | Synthetic Strategy | Resulting Structure | Key Features | Reference |

| Fused | Hantzsch-type reaction of 2 equiv. dione + 1 equiv. aldehyde | Hexahydroacridinedione | Tricyclic fused system | tnstate.edu |

| Spirocyclic | Michael addition-cyclization of a β-enaminone and an oxindole derivative | Spiro-oxindole-hexahydroquinoline | Spiro-fusion of two distinct pharmacophores at C4 | clockss.org |

Utility of this compound in Complex Molecule Synthesis

While the direct use of this compound as a certified intermediate in the total synthesis of complex natural products is not extensively documented, its utility lies in its capacity to serve as a foundational scaffold for the generation of structurally complex and biologically active molecules. The synthetic accessibility and the potential for extensive, controlled derivatization make it a powerful building block.

The value of this scaffold is demonstrated by the complexity of the molecules that can be synthesized from it in a few steps. The ability to generate intricate fused (hexahydroacridinedione) and spirocyclic (spiro-oxindole-hexahydroquinoline) systems highlights its role as a platform for creating diverse and complex molecular frameworks. clockss.orgtnstate.edu These derivatives are not merely simple analogues but represent a significant increase in molecular complexity and three-dimensionality, which are desirable attributes in modern drug discovery.

Furthermore, the derivatives themselves are considered complex target molecules with significant therapeutic potential. For instance, various aryl-substituted hexahydroquinoline-3-carboxylates and 3-carboxamides have been synthesized and investigated for their potential as anti-inflammatory agents and multidrug resistance reversal agents. clockss.orgtnstate.edu In this context, the this compound core acts as the central element in the synthesis of new, complex chemical entities designed to modulate specific biological pathways. clockss.orgnih.gov

Molecular Interactions and Biological Target Engagement Mechanisms of Hexahydroquinoline 2,5 1h,3h Dione Derivatives

Mechanisms of Enzyme Inhibition by Hexahydroquinoline-2,5(1H,3H)-dione Derivatives

Derivatives of this compound have been shown to inhibit several key enzymes implicated in disease pathogenesis. Their inhibitory mechanisms are diverse, ranging from competitive to non-competitive modes of action, and they target enzymes involved in inflammation and cancer progression.

Competitive and Non-Competitive Inhibition Modes

Enzyme inhibitors can be broadly classified based on their mode of interaction with the enzyme and its substrate. Competitive inhibitors typically bear structural similarity to the substrate and bind to the active site of the enzyme, thereby preventing the substrate from binding. youtube.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com In contrast, non-competitive inhibitors bind to an allosteric site, a location on the enzyme distinct from the active site. youtube.comnih.gov This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency, regardless of the substrate concentration. youtube.comyoutube.com

Some hexahydroquinoline derivatives have been identified as competitive inhibitors of specific enzymes. For example, certain 4-anilinoquinazoline (B1210976) derivatives, which share a quinoline-like core, act as competitive inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP for its binding site. nih.gov Other studies have shown that some inhibitors can exhibit a mixed-inhibition pattern, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. nih.gov This type of inhibition affects both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax). youtube.com

The specific mode of inhibition for a given this compound derivative is dependent on its unique structural features and the target enzyme.

Inhibition of Specific Enzymes (e.g., Cyclooxygenase-2, Epidermal Growth Factor Receptor, Topoisomerase)

Cyclooxygenase-2 (COX-2): The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Some 1H-pyrrole-2,5-dione derivatives, structurally related to the hexahydroquinoline core, have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. mdpi.com Certain novel 1,2,4-triazine-quinoline hybrids have been identified as potent and selective COX-2 inhibitors. nih.gov For instance, one such hybrid, compound 8e , displayed a COX-2 IC50 value of 0.047 µM and a high selectivity index. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane glycoprotein (B1211001) that plays a crucial role in cell signaling, proliferation, and differentiation. nih.gov Overexpression or mutation of EGFR is a hallmark of many cancers. nih.govresearchgate.net Hexahydroquinoline derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR. nih.gov For example, compound 10d from a series of hexahydroquinoline analogues demonstrated remarkable inhibitory activity against EGFRWT, EGFRT790M, and EGFRL858R with IC50 values of 0.097, 0.280, and 0.051 µM, respectively. nih.govresearchgate.net These values are comparable to the established EGFR inhibitor, erlotinib. nih.gov The inhibitory mechanism involves binding to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and downstream signaling. nih.gov

Topoisomerases: These nuclear enzymes are essential for resolving topological issues in DNA that arise during replication, transcription, and recombination. nih.gov They are validated targets for cancer chemotherapy. nih.govnih.gov Certain pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and IIα. nih.gov Similarly, acridine (B1665455) derivatives, which contain a quinoline-like structure, have been shown to inhibit topoisomerases, with some acting as poisons that stabilize the enzyme-DNA covalent complex. mdpi.commdpi.com

Impact on Inflammatory Mediators

Beyond direct enzyme inhibition, hexahydroquinoline derivatives can also modulate inflammatory responses by affecting the levels of various inflammatory mediators. Chronic inflammation is a known contributor to a range of diseases. nih.govtubitak.gov.trresearchgate.net

In a study involving synthesized hexahydroquinoline-3-carboxylate derivatives, selected compounds were found to decrease the levels of transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in inflammation. nih.govtubitak.gov.trresearchgate.net Notably, compound 3e from this series exhibited the most significant reduction in TGF-β1 levels and also led to an increase in complement components C3 and C9. nih.govtubitak.gov.tr Molecular modeling suggested a strong binding affinity of compound 3e to the active site of TGF-β1. tubitak.gov.tr Other studies on related pyrrole-2,5-dione derivatives have also demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells. mdpi.comnih.gov

Receptor Binding Mechanisms and Modulation by this compound Derivatives

In addition to enzyme inhibition, this compound derivatives can exert their pharmacological effects by interacting with and modulating the function of various receptors.

Calcium Channel Modulation Mechanisms

Voltage-gated calcium channels are crucial for a variety of physiological processes. The 1,4-dihydropyridine (B1200194) (DHP) class of calcium channel blockers, which are structurally related to hexahydroquinolines, are widely used in the treatment of cardiovascular diseases. nih.gov These compounds function by inhibiting the influx of Ca2+ through L-type calcium channels. nih.gov

Derivatives of hexahydroquinoline have been synthesized and evaluated for their calcium channel modulating activity. nih.gov A series of 2-methyl-4-(1-methyl)-5-nitro-2-imidazolyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate analogues were found to exhibit calcium antagonist activity in guinea-pig ileum smooth muscle. nih.gov Interestingly, some of these compounds also displayed calcium channel agonist effects in guinea-pig auricles, highlighting the potential for dual activity within this chemical class. nih.gov The specific interactions with the calcium channel protein that lead to either agonism or antagonism are dependent on the fine-tuning of the chemical structure of the derivative.

P-glycoprotein Inhibition Mechanisms

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells. nih.govmdpi.com Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net

Several novel 5-oxo-hexahydroquinoline derivatives have been designed and synthesized as P-gp inhibitors. nih.gov Their ability to inhibit P-gp is typically assessed by measuring the accumulation of a fluorescent P-gp substrate, such as rhodamine 123, inside cancer cells that overexpress the transporter. nih.govnih.gov In one study, a series of 26 novel 5-oxo-hexahydroquinoline derivatives were evaluated, and many were found to effectively inhibit P-gp-mediated efflux. nih.gov A molecular dynamics simulation for one of the active compounds, 5c , suggested that it forms multiple hydrogen bonds with key residues within the P-gp structure, including Ser909, Thr911, Arg547, Arg543, and Ser474, thereby blocking its transport function. nih.gov This inhibition of P-gp can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. mdpi.com

Other Receptor Interactions (e.g., HIV-1 integrase, Mcl-1 enzyme)

Research has demonstrated that the hexahydroquinoline scaffold and its analogs are versatile, capable of interacting with multiple biological targets. Notably, these derivatives have been investigated for their inhibitory effects on the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1) and have been studied in the context of HIV-1 integrase inhibition.

Mcl-1 Enzyme Interaction: Hexahydroquinoline derivatives have been identified as promising inhibitors of the Mcl-1 enzyme, a key regulator of apoptosis. nih.gov The Mcl-1 protein is a member of the Bcl-2 family and is an attractive target for cancer therapy due to its role in promoting cell survival. Certain hexahydroquinoline compounds have shown potent cytotoxic effects by inhibiting Mcl-1. For instance, compound 6a demonstrated a significant inhibitory concentration (IC50) of 1.5 μM against the Mcl-1 protein. nih.gov This inhibition is believed to induce apoptosis, as evidenced by the subsequent activation of pro-apoptotic proteins such as caspase-3 and caspase-9. nih.gov The affinity of hexahydroquinoline small molecules for Mcl-1 has spurred the development of new derivatives aimed at being potent anticancer agents. nih.gov

HIV-1 Integrase Interaction: The quinoline (B57606) core is a well-established scaffold for inhibitors of HIV-1 integrase (IN), a crucial enzyme for viral replication. brieflands.comnih.gov While research on the specific this compound core as an IN inhibitor is less detailed in the provided literature, structurally related compounds like 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) have been developed as potent HIV-1 IN inhibitors. nih.gov One such derivative, MB-76 , effectively blocks HIV integration and shows activity against drug-resistant viral variants. nih.gov The mechanism involves the chelation of two Mg²⁺ ions in the enzyme's active site, which is essential for its catalytic activity. brieflands.comnih.gov This suggests that the dione (B5365651) functionality within the hexahydroquinoline core could potentially engage in similar metal-chelating interactions within the active site of metalloenzymes like HIV-1 integrase.

Molecular Docking and Binding Affinity Studies for this compound Ligands

Molecular docking simulations are a critical tool for understanding the potential binding modes and affinities of hexahydroquinoline derivatives with their biological targets. nih.govmdpi.com These computational studies provide insights into the intermolecular interactions that stabilize the ligand-receptor complex, corroborating experimental findings.

Studies on hexahydroquinoline derivatives as Mcl-1 inhibitors have utilized molecular docking to confirm the mechanism of cytotoxicity. nih.gov The docking score for the highly active compound 6a was found to be in good agreement with its experimentally determined Mcl-1 inhibition, lending support to the proposed binding mode. nih.gov Similarly, molecular modeling of other hexahydroquinoline derivatives has been used to predict their affinity for targets like TGF-β1, where one compound, 3e , was shown to have a superior affinity compared to other synthesized analogs. nih.gov

These docking studies are foundational for predicting the interaction between derivatives and their molecular targets, where a lower predicted binding energy suggests a higher probability of a stable interaction. mdpi.com

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking not only predicts binding affinity but also elucidates the specific amino acid residues that form the binding pocket and interact with the ligand. For the closely related 2-hydroxyisoquinoline-1,3(2H,4H)-dione inhibitor MB-76 , a crystal structure bound to the prototype foamy virus (PFV) intasome revealed that its direct contacts with the integrase enzyme are with the invariant residues P214 and Q215 (corresponding to P145 and Q146 in HIV-1 IN). nih.gov

In the context of other quinoline-based inhibitors targeting the HIV-1 integrase allosteric site, docking studies have identified a hydrophobic pocket involving residues such as W132 and L102. nih.gov Additional residues like T124, A128, and A129 have also been noted as providing potential stabilizing interactions. nih.gov While these specific residues are for a different binding site and a slightly different quinoline scaffold, they highlight the types of interactions that guide the design of new derivatives.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The binding of this compound derivatives within receptor pockets is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov

Hydrogen Bonding: The this compound scaffold contains multiple hydrogen bond donors (the N-H group) and acceptors (the two carbonyl C=O groups). These functional groups can form directional hydrogen bonds with amino acid residues in a binding pocket, which is a crucial factor for molecular recognition and binding affinity. nih.gov For example, the lactam functionality is known to participate in robust hydrogen bonding. nih.gov In the case of HIV-1 IN inhibitors, the ability to chelate magnesium ions in the active site is often mediated by oxygen atoms, a role the dione's carbonyl oxygens could potentially play. nih.gov

Structure-Activity Relationship (SAR) Derived from Molecular Interaction Profiles of this compound Derivatives

Structure-activity relationship (SAR) studies analyze how chemical structure modifications affect the biological activity of a compound series, providing a roadmap for optimizing lead compounds.

For hexahydroquinoline derivatives targeting the Mcl-1 enzyme, SAR analysis has revealed key insights. A comparison of different derivatives showed that specific substitution patterns lead to enhanced anticancer activity. For example, compounds 6a and 6b were identified as having the highest growth inhibition percentages against specific cancer cell lines, indicating that the substituents on these molecules are crucial for their potent effects. nih.gov Compound 6a exhibited particularly high cytotoxicity against THP-1 and HL-60 cell lines. nih.gov

In the related class of 2-hydroxyisoquinoline-1,3(2H,4H)-dione HIV-1 IN inhibitors, SAR studies found that introducing lipophilic alkyl groups at position 4 increased selectivity for the integrase enzyme. brieflands.com Furthermore, an extended linker connecting the core to a p-fluorobenzyl group, as seen in compound MB-76 , was shown to provide flexibility that helps the inhibitor adapt to the active sites of drug-resistant enzymes. nih.gov These findings suggest that modifying the substituents on the hexahydroquinoline core, particularly at positions that can influence hydrophobic interactions and provide conformational flexibility, is a promising strategy for developing more potent and specific inhibitors.

Q & A

What are the standard synthetic protocols for preparing hexahydroquinoline-2,5(1H,3H)-dione derivatives in academic research?

Basic

The synthesis typically involves multi-step reactions using vinylogous amides or β-enaminones as precursors. For example:

- Cyclization pathways : Reacting vinylogous amides with n-BuLi in THF generates intermediates that undergo cyclization with NaHMDS to form diastereomeric products like (1aS,3aR,7aR)- and (1aS,3aS,7aR)-dimethylhexahydrocyclopropa[c]indole-2,5(1H,3H)-diones .

- Multi-component reactions : Pyrazole-4-carboxaldehyde, malononitrile, and β-enaminones in acetonitrile with piperidine under reflux yield 2-amino-5-oxo derivatives .

Which analytical techniques provide reliable structural confirmation of this compound derivatives?

Basic

- ¹H NMR and HRMS : Critical for initial characterization. For example, methyl groups in diastereomers (29 and 30) show distinct splitting patterns (δ 1.20–1.30 ppm) .

- X-ray crystallography : Resolves absolute stereochemistry. A derivative (3-isobutyl-1-isopropylimidazo[2,1-b]quinazoline-2,5-dione) was confirmed via monoclinic P2₁/c crystal system with unit cell parameters:

How can researchers achieve diastereoselective synthesis of this compound derivatives?

Advanced

- Base and temperature control : NaHMDS in THF at -78°C generates distinct diastereomers (29 and 30) through stereodivergent cyclization .

- Diagnostic NMR signals : Compare methyl group splitting patterns (e.g., δ 1.26 ppm for 29 vs. δ 1.20 ppm for 30) to differentiate products .

What advantages do microwave-assisted methods offer in synthesizing bis-hexahydroquinoline-dione systems?

Advanced

- Enhanced efficiency : Microwave irradiation reduces reaction time and improves yields by 15–20% in multi-component systems (e.g., terephthalaldehyde, dimedone, Meldrum’s acid, ammonium acetate in 1:2:2:3 ratio) .

- Reduced side products : Polar solvents like acetonitrile stabilize intermediates, minimizing byproduct formation .

How should researchers address conflicting NMR data when assigning stereochemistry in complex derivatives?

Advanced

- Orthogonal validation : Combine HRMS with NOESY to clarify spatial relationships.

- Definitive resolution : Single-crystal X-ray diffraction (e.g., R = 0.0614 for 3-isobutyl-1-isopropylimidazo[2,1-b]quinazoline-2,5-dione) provides unambiguous assignments .

What are the key considerations when designing multi-component reactions for hexahydroquinoline-dione libraries?

Advanced

- Stoichiometry optimization : Use 1:2:2:3 molar ratios for terephthalaldehyde-based systems to ensure complete conversion .

- Catalytic additives : Piperidine (2–4 drops) accelerates Knoevenagel condensations while suppressing side reactions .

- Purification : Gradient chromatography (SiO₂, hexane/EtOAc 10:1→3:1) separates regioisomers effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.